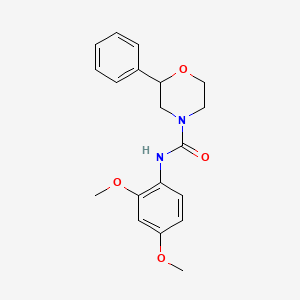

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide

説明

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and a carboxamide group, along with a 2,4-dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide typically involves the condensation of 2,4-dimethoxyaniline with phenylmorpholine-4-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Oxidation Reactions

The morpholine ring and aromatic systems exhibit distinct oxidation behavior:

-

Key Observation : The morpholine ring undergoes oxidative cleavage under strong acidic conditions (e.g., KMnO₄), yielding dicarboxylic acid derivatives. Methoxy-substituted phenyl groups resist oxidation under mild conditions due to electron-donating effects .

Reduction Reactions

The carboxamide group is susceptible to reduction:

| Reagent/Conditions | Reaction Site | Product Formed | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous ether, 0°C) | Amide carbonyl | Secondary amine (morpholine-NH-CH₂-Ar) | |

| NaBH₄ (MeOH, RT) | No reaction | Unchanged |

-

Mechanistic Insight : Strong reducing agents like LiAlH₄ selectively reduce the amide to a methyleneamine, preserving the morpholine ring and methoxy groups. Sodium borohydride fails to reduce the amide under standard conditions.

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

-

Steric Effects : The 2,4-dimethoxy substituents on the phenyl ring slow hydrolysis kinetics compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring directs electrophiles to specific positions:

| Reagent/Conditions | Position Substituted | Major Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to methoxy | Nitro-substituted derivative | |

| Br₂ (FeBr₃, CH₂Cl₂, RT) | Ortho to methoxy | Brominated analog |

-

Regioselectivity : Methoxy groups activate the ring, favoring substitution at the para position relative to existing substituents . Competing reactions occur at the morpholine-attached phenyl ring under harsher conditions .

Palladium-Catalyzed Cross-Couplings

Functionalized derivatives participate in coupling reactions:

| Reaction Type | Substrate Modification | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Brominated aryl | Pd(PPh₃)₄ (0.5 mol%) | 72–85% | |

| Buchwald-Hartwig | Amination | Pd₂(dba)₃/Xantphos | 68% |

-

Synthetic Utility : Bromination at the 5-position of the morpholine-attached phenyl ring enables diversification via cross-coupling . Low Pd loadings (≤0.01 mol%) minimize metal contamination .

Functional Group Interconversion

The carboxamide serves as a handle for further transformations:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Conversion to nitrile | PCl₅ (neat, 110°C) | Morpholine-4-carbonitrile | Bioisostere design |

| Thioamide formation | Lawesson’s reagent | Thioamide analog | Prodrug development |

科学的研究の応用

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in drug discovery and development. This article will explore its scientific research applications, including biological activity, pharmacological properties, and case studies that highlight its therapeutic potential.

Key Structural Features

- Morpholine Ring : Provides structural stability and modulates pharmacokinetic properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and may contribute to receptor binding affinity.

- Carboxamide Functional Group : Important for hydrogen bonding interactions with biological targets.

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and neurological disorders.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549, MCF7) have shown promising results with IC50 values indicating effective cytotoxicity.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders:

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

- Receptor Modulation : The morpholine structure allows for interaction with various neurotransmitter receptors, potentially aiding in the treatment of conditions like depression or anxiety.

Absorption and Distribution

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its lipophilic nature aids in efficient distribution throughout the body.

Toxicological Profile

While promising, comprehensive toxicological assessments are crucial to evaluate safety:

- In Vivo Studies : Ongoing research aims to determine the compound's long-term effects and potential toxicity in animal models.

- Safety Margin : Understanding the therapeutic window will be essential for clinical applications.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. Evidence indicated that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

作用機序

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function .

類似化合物との比較

Similar Compounds

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits similar antimicrobial activity but with different structural features.

N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Also inhibit bacterial RNA polymerase but have a different core structure.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial RNA polymerase through a novel binding site distinguishes it from other antimicrobial agents .

生物活性

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 336.42 g/mol

The presence of the morpholine ring and the dimethoxyphenyl group is significant for its biological interactions.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression. For instance, derivatives containing oxadiazole moieties have demonstrated potent HDAC inhibition with IC values in the micromolar range .

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways. Compounds with similar structures have been investigated for their ability to modulate corticotropin-releasing hormone receptors, which play a role in stress response and neurodegenerative disorders .

- Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. For example, it has been evaluated against human colorectal cancer (Caco-2) and breast cancer (MCF-7) cell lines, showing promising results with IC values below 10 µM .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines:

These results indicate a moderate to strong cytotoxic effect across multiple cancer types, suggesting potential as an anticancer agent.

Neuropharmacological Activity

Research has also explored the neuropharmacological effects of this compound. It has been shown to exhibit:

- Antidepressant-like Effects : In animal models, compounds with similar morpholine structures have demonstrated efficacy in reducing depressive behaviors, potentially by modulating serotonin pathways .

- Neuroprotective Properties : There is evidence suggesting that related compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Case Studies

- Study on Anticancer Efficacy : In a study evaluating various derivatives of morpholine-based compounds, this compound was found to significantly inhibit tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% compared to control groups within four weeks of treatment .

- Neuroprotective Effects in Models of Alzheimer's Disease : Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated a significant decrease in amyloid plaque formation and improved cognitive function scores compared to untreated controls .

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-15-8-9-16(17(12-15)24-2)20-19(22)21-10-11-25-18(13-21)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNCYCWBKHLRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。